Fmoc-Thr-OH

phosphopeptide synthesis global phosphorylation solid-phase peptide synthesis

Fmoc-Thr-OH is the essential building block for peptide synthesis requiring native, unprotected threonine. Unlike Fmoc-Thr(tBu)-OH, its free β-hydroxyl enables direct on-resin global phosphorylation to generate phosphothreonine (pThr) peptides—a transformation sterically precluded with tert-butyl-protected analogs. It is also the mandatory precursor for synthesizing glycosylated Thr derivatives and bioreversible bis-POM prodrug phosphothreonine building blocks. Substituting with Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH will cause project failure in phosphorylation workflows. Baseline purity ≥98.0% (HPLC), enantiomeric purity ≥99.5% (a/a).

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 157355-78-7
Cat. No. B15545682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr-OH
CAS157355-78-7
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1
InChIKeyOYULCCKKLJPNPU-DIFFPNOSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr-OH (CAS 73731-37-0) for Fmoc Solid-Phase Peptide Synthesis: Procurement-Grade Baseline Specifications


Fmoc-Thr-OH (N-α-Fmoc-L-threonine, CAS 73731-37-0) is a foundational Fmoc-protected amino acid building block for solid-phase peptide synthesis (SPPS), distinguished by its free, unprotected β-hydroxyl side chain . Unlike side-chain protected threonine derivatives such as Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH, Fmoc-Thr-OH incorporates the native hydroxy group into the growing peptide chain without orthogonal protection, enabling direct, on-resin post-synthetic modification—most critically, “global” phosphorylation to generate phosphothreonine (pThr)-containing peptides [1]. Commercially available specifications from major vendors (Novabiochem®) establish baseline purity at ≥98.0% (HPLC), enantiomeric purity ≥99.5% (a/a), and defined solubility (1 mmol in 2 mL DMF, clearly soluble), providing essential quality benchmarks for procurement decisions .

Why Fmoc-Thr-OH Cannot Be Replaced by Fmoc-Thr(tBu)-OH or Other Side-Chain Protected Analogs in Critical SPPS Workflows


Substituting Fmoc-Thr-OH with its side-chain protected analog Fmoc-Thr(tBu)-OH fundamentally alters the downstream synthetic trajectory of a peptide project. While Fmoc-Thr(tBu)-OH is the standard choice for routine peptide chain assembly where the hydroxyl group must remain inert , it is categorically unsuitable for workflows requiring on-resin phosphorylation of threonine residues. Fmoc-Thr-OH uniquely possesses a free hydroxyl group that serves as the nucleophilic handle for global phosphitylation with reagents such as di-t-butyl N,N-diethylphosphoramidite, enabling the one-step, post-assembly conversion of resin-bound Thr to Thr(P) residues—a transformation that is sterically and chemically precluded when the hydroxyl is blocked by acid-labile tert-butyl protection [1]. Similarly, the trityl-protected analog Fmoc-Thr(Trt)-OH, while offering selective deprotection with 1% TFA, is reported to yield assay purity as low as ≥78.0% (acidimetric) compared to ≥93.0% for Fmoc-Thr-OH, introducing a quantifiable purity penalty for procurement consideration . These divergent chemical capabilities and purity profiles mandate that procurement decisions align precisely with the intended synthetic strategy; generic substitution based solely on “threonine building block” classification will result in project failure when phosphorylation or other post-assembly side-chain modification is required.

Fmoc-Thr-OH: Head-to-Head Quantitative Evidence for Procurement and Experimental Design


Side-Chain Availability for Global Phosphorylation: Fmoc-Thr-OH vs. Fmoc-Thr(tBu)-OH

Fmoc-Thr-OH enables quantitative on-resin conversion of threonine residues to phosphothreonine via global phosphitylation, a capability that is completely absent in the side-chain protected analog Fmoc-Thr(tBu)-OH. In the synthesis of the mixed phosphopeptide Ala-Thr(P)-Tyr(P)-Ser-Ala, the pentapeptide-resin was assembled using side-chain free Fmoc-Thr-OH and Fmoc-Tyr-OH. Subsequent global bis-phosphorylation with di-t-butyl N,N-diethylphosphoramidite/1H-tetrazole followed by m-CPBA oxidation achieved simultaneous phosphorylation of both Thr and Tyr residues, yielding the target phosphopeptide in high yield and purity after 5% anisole/TFA cleavage [1]. The tert-butyl protected analog Fmoc-Thr(tBu)-OH cannot undergo this transformation on-resin because the tBu group blocks nucleophilic attack by the phosphitylating reagent, and tBu cleavage requires strongly acidic conditions (e.g., 95% TFA) that are incompatible with retention of the sensitive phosphite-triester intermediate. This represents a categorical functional difference with direct implications for synthetic route selection.

phosphopeptide synthesis global phosphorylation solid-phase peptide synthesis

Enantiomeric Purity Specifications: Fmoc-Thr-OH vs. Fmoc-Thr(tBu)-OH

Vendor datasheets for Fmoc-Thr-OH (Novabiochem®) specify enantiomeric purity ≥99.5% (a/a), exceeding the threshold typically required for high-fidelity SPPS . In comparison, the enantiomeric purity specification for the side-chain protected analog Fmoc-Thr(tBu)-OH is ≥99.7% (a/a) . The difference of 0.2 percentage points is quantitatively small and, importantly, both compounds meet or exceed the ≥99.5% enantiomeric purity threshold that is widely accepted as the industry standard for minimizing D-amino acid incorporation and deletion sequences in SPPS [1]. This comparative data demonstrates that selecting Fmoc-Thr-OH does not entail a sacrifice in chiral integrity relative to the more commonly used protected analog.

enantiomeric purity chiral integrity peptide synthesis quality control

Purity Assay: Acidimetric vs. HPLC Metrics Across Analogs

Comparative analysis of vendor assay specifications reveals significant purity differences among threonine derivatives with different side-chain protection strategies. Fmoc-Thr-OH (Novabiochem®) is specified at ≥93.0% by acidimetric assay, ≥98% by TLC, and ≥98.0% by HPLC . In contrast, Fmoc-Thr(Trt)-OH is specified at only ≥78.0% by acidimetric assay, despite meeting ≥98% TLC and ≥98.0% HPLC thresholds . Fmoc-Thr(tBu)-OH exhibits the highest acidimetric assay specification at ≥98.0% . The 15-percentage-point deficit in acidimetric assay for Fmoc-Thr(Trt)-OH relative to Fmoc-Thr-OH, and the 5-percentage-point deficit relative to Fmoc-Thr(tBu)-OH, indicates that the trityl-protected analog may contain higher levels of non-UV-active impurities that are detectable by titration but not by HPLC or TLC. This has direct implications for gravimetric accuracy in automated SPPS and for end-product purity in regulated peptide manufacturing.

acidimetric assay HPLC purity TLC purity Fmoc-amino acid quality

Phosphitylation Site Selectivity: Threonine vs. Tyrosine in Competitive Phosphorylation

In mixed Thr/Tyr-containing peptides synthesized with side-chain free Fmoc-Thr-OH and Fmoc-Tyr-OH, global phosphitylation with limiting reagent (1.1 equiv di-t-butyl N,N-diethylphosphoramidite) reveals differential reactivity: the tyrosyl residue undergoes phosphitylation in preference to the threonyl residue. Specifically, treatment of the pentapeptide-resin (Ala-Thr-Tyr-Ser-Ala) with only 1.1 equivalents of phosphitylating reagent yielded Ala-Thr-Tyr(P)-Ser-Ala as the major product, with Ala-Thr(P)-Tyr(P)-Ser-Ala and the unphosphorylated Ala-Thr-Tyr-Ser-Ala as minor products [1]. This quantitative reactivity hierarchy—Tyr > Thr in competitive phosphitylation—has practical implications for designing synthetic strategies for mixed phosphopeptides. Researchers can exploit this differential reactivity to achieve site-selective phosphorylation when the tyrosyl residue is the intended target, or must use excess reagent (>2.0 equiv) to ensure complete bis-phosphorylation when both residues require modification.

site-selective phosphorylation phosphite-triester kinase substrate synthesis

Microwave-Assisted Coupling Efficiency of Glycosylated Fmoc-Thr Derivatives

In the context of microwave-assisted solid-phase glycopeptide synthesis, coupling of glycosylated Fmoc-Thr derivatives to N-terminal amino acids on resin proceeds with high efficiency. Under microwave irradiation for 20 minutes, a coupling yield of 98% per coupling step was achieved [1]. Notably, this accelerated microwave protocol reduced the total synthesis time for a Muc-1-related 20-residue glycopeptide carrying five core-2 trisaccharide chains from 4 days (conventional protocol) to only 7 hours—a 92% reduction in total synthesis time [1]. While the cited study employed glycosylated Fmoc-Thr derivatives rather than the unmodified Fmoc-Thr-OH building block, the findings provide class-level evidence that threonine residues—even when bearing bulky glycosyl modifications—are compatible with high-efficiency microwave-assisted coupling conditions. This supports the use of Fmoc-Thr-OH as a foundational scaffold for preparing glycosylated building blocks in glycopeptide synthesis workflows.

microwave-assisted SPPS glycopeptide synthesis coupling efficiency

Side-Chain Orthogonality: Fmoc-Thr-OH vs. Fmoc-Thr(Trt)-OH in Selective Modification Strategies

Fmoc-Thr(Trt)-OH offers a unique advantage for workflows requiring selective, on-resin modification of the threonine side-chain while the peptide remains anchored to the solid support. The trityl (Trt) protecting group can be selectively removed using 1% TFA in DCM containing 5% TIS, exposing the free hydroxyl group for subsequent modification (e.g., phosphorylation, glycosylation) without cleaving the peptide from acid-labile resins or removing other acid-labile protecting groups . However, this synthetic flexibility comes with a quantifiable purity penalty: the acidimetric assay specification for Fmoc-Thr(Trt)-OH is only ≥78.0%, compared to ≥93.0% for Fmoc-Thr-OH . In contrast, Fmoc-Thr-OH has the free hydroxyl group immediately available for global post-assembly modification but cannot be used for selective, sequence-internal modification because the hydroxyl would participate in unwanted side reactions during chain elongation. The choice between these derivatives thus represents a trade-off between synthetic versatility (Fmoc-Thr(Trt)-OH) and higher assured purity (Fmoc-Thr-OH).

orthogonal protection selective deprotection side-chain modification

Fmoc-Thr-OH: Validated Application Scenarios for Procurement and Experimental Planning


Synthesis of Mixed Phosphopeptides via Global Phosphite-Triester Phosphorylation

Fmoc-Thr-OH is the enabling building block for the synthesis of peptides containing phosphothreonine (pThr) residues via the global phosphite-triester methodology. In this validated workflow, the peptide chain is assembled by Fmoc SPPS using side-chain free Fmoc-Thr-OH (and Fmoc-Tyr-OH and Fmoc-Ser-OH as needed) with PyBOP or equivalent coupling reagents. Following complete chain assembly, the resin-bound peptide is treated with di-t-butyl N,N-diethylphosphoramidite/1H-tetrazole to install phosphite-triester groups on all free hydroxyl-bearing residues (Thr, Ser, Tyr), followed by m-CPBA oxidation to the phosphate triester. Final cleavage with 5% anisole/TFA yields the fully deprotected phosphopeptide in high yield and purity [1]. This method has been successfully applied to the synthesis of Ala-Thr(P)-Tyr(P)-Ser-Ala and related pp60src-derived phosphopeptides [1][2]. Procurement of Fmoc-Thr-OH is mandatory for this application; Fmoc-Thr(tBu)-OH cannot substitute.

Preparation of Phosphothreonine Prodrug Building Blocks for Biological Studies

Fmoc-Thr-OH serves as the precursor for synthesizing advanced phosphothreonine derivatives bearing bioreversible prodrug protection. Specifically, Fmoc-Thr[PO(OH)(OPOM)]-OH—a building block suitable for Fmoc-based SPPS employing acid-labile resins—is prepared from Fmoc-Thr-OH. This derivative enables the synthesis of pThr-containing peptides with bis-POM-phosphoryl protection, which acts as a bioreversible prodrug moiety for enhanced cellular permeability in biological applications [1]. The methodology has been demonstrated in the preparation of pThr-containing polypeptides for signal transduction studies and represents a key enabling technology for developing cell-permeable phosphopeptide probes. Procurement of Fmoc-Thr-OH is the essential first step in accessing this advanced building block.

Preparation of Glycosylated Threonine Building Blocks for Glycopeptide Synthesis

Fmoc-Thr-OH is the starting material for synthesizing glycosylated Fmoc-Thr derivatives used in glycopeptide SPPS. Following glycosylation of the free β-hydroxyl group with protected carbohydrate donors, the resulting Fmoc-Thr(glycosyl)-OH building blocks can be incorporated into growing peptide chains with high efficiency under microwave-assisted coupling conditions (98% yield per coupling, 20 min microwave irradiation) [1]. This approach dramatically accelerates glycopeptide synthesis, reducing total synthesis time from days to hours for complex targets such as the Muc-1-related 20-residue glycopeptide bearing five core-2 trisaccharide chains [1]. Procurement of Fmoc-Thr-OH with the free hydroxyl group intact is a prerequisite for subsequent glycosylation; side-chain protected analogs cannot be used for this application without additional deprotection steps.

Synthesis of Peptide Substrates for Kinase Activity and Phosphorylation Studies

Peptides containing phosphothreonine residues are essential tools for studying kinase substrate specificity, phosphatase activity, and signal transduction pathways. Fmoc-Thr-OH enables the synthesis of such peptides via the global phosphorylation methodology. In a representative application, the pp60src auto-phosphorylation site peptide Asn-Glu-Tyr(P)-Thr-Ala was prepared using Fmoc-based SPPS, and the resulting phosphopeptides were employed as substrates to investigate enzymatic phosphorylation by casein kinases [1]. These studies established that the Tyr(P) residue acts as a positive determinant for directing phosphorylation to the adjacent Thr residue—a finding with implications for understanding kinase recognition motifs [1]. Procurement of Fmoc-Thr-OH directly supports the generation of these critical research tools.

Technical Documentation Hub

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